molecular formula C17H14ClN3O3 B5879319 2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B5879319
M. Wt: 343.8 g/mol
InChI Key: JRUPJGHCMJTIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as 'CPOMA' and has been synthesized using various methods.

Mechanism of Action

CPOMA acts as an inhibitor of various enzymes by binding to their active sites and preventing them from functioning. For example, in the case of acetylcholinesterase, CPOMA binds to the active site of the enzyme and prevents it from breaking down the neurotransmitter acetylcholine, leading to an increase in its concentration.
Biochemical and Physiological Effects:
CPOMA has been shown to have various biochemical and physiological effects. It has been found to increase the concentration of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. It also has antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPOMA in lab experiments is its ability to inhibit enzymes with high specificity. This allows researchers to study the effects of inhibiting specific enzymes without affecting other enzymes in the body. However, one of the limitations of using CPOMA is its potential toxicity, which needs to be carefully evaluated in lab experiments.

Future Directions

There are several possible future directions for the research on CPOMA. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an antidepressant. Further research is also needed to evaluate its safety and toxicity in humans.
Conclusion:
In conclusion, CPOMA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its ability to act as an inhibitor of various enzymes makes it a promising candidate for the treatment of neurodegenerative diseases and depression. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Synthesis Methods

The synthesis of CPOMA can be achieved through various methods such as nucleophilic substitution, esterification, and amidation. One of the most commonly used methods for synthesizing CPOMA is the reaction between 4-chlorophenol and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid followed by esterification and amidation.

Scientific Research Applications

CPOMA has potential applications in the field of medicine due to its ability to act as an inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It is also being studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-6-8-14(9-7-13)23-11-15(22)19-10-16-20-17(21-24-16)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUPJGHCMJTIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

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